molecular formula C9H9BrO2 B2996582 1-(2-Bromo-6-methoxyphenyl)ethanone CAS No. 380225-68-3

1-(2-Bromo-6-methoxyphenyl)ethanone

Cat. No.: B2996582
CAS No.: 380225-68-3
M. Wt: 229.073
InChI Key: MIYSKSQWTYYYMX-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

Bromo-methoxyphenyl compounds are known to participate in various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve the interaction of the compound with nucleophiles, leading to the formation of new bonds and changes in the molecular structure.

Biochemical Pathways

Given its structural similarity to other phenolic compounds, it may potentially influence pathways involving phenols .

Pharmacokinetics

The compound’s molecular weight (22907 g/mol ) suggests that it may have favorable absorption and distribution characteristics. The presence of a bromine atom and a methoxy group could potentially influence its metabolism and excretion.

Preparation Methods

1-(2-Bromo-6-methoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-methoxyacetophenone using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-(2-Bromo-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-6-methoxyphenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Bromo-6-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Bromo-4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.

    1-(2-Bromo-6-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Chloro-6-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

1-(2-bromo-6-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSKSQWTYYYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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